molecular formula C15H18N2O3S B6636197 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No. B6636197
M. Wt: 306.4 g/mol
InChI Key: HQNVXRYQMBCTQL-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide, also known as DMPEB, is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest due to its potential applications in the field of medicine, particularly in the treatment of certain diseases. In

Scientific Research Applications

2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been the subject of scientific research due to its potential applications in the treatment of various diseases. Some of the diseases that 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been studied for include cancer, Alzheimer's disease, and Parkinson's disease. 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been shown to have anti-tumor properties and has been studied for its potential use as a chemotherapeutic agent. Additionally, 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways in the body. 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been shown to inhibit the activity of a protein called c-Src, which is involved in cell growth and proliferation. 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has also been shown to inhibit the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been shown to have various biochemical and physiological effects in the body. 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been shown to inhibit the growth and proliferation of cancer cells, and has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been shown to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide. One area of research is to further investigate the mechanism of action of 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide, in order to better understand how it works in the body. Another area of research is to study the potential use of 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, future research could focus on developing new and improved synthesis methods for 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide, in order to make it more accessible for scientific research.

Synthesis Methods

2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can be synthesized using a multi-step process that involves the use of various chemicals and reagents. The synthesis method involves the reaction of 2,6-dimethoxybenzoyl chloride with 2-methyl-1,3-thiazole-4-carboxylic acid, followed by the addition of N,N-diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The resulting product is then purified using column chromatography to obtain 2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide in its pure form.

properties

IUPAC Name

2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-9(11-8-21-10(2)17-11)16-15(18)14-12(19-3)6-5-7-13(14)20-4/h5-9H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNVXRYQMBCTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide

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